1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that features a thiazole ring and a piperazine ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . Piperazines are commonly used in medicinal chemistry for their pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(2-methoxyphenyl)piperazine typically involves the formation of the thiazole ring followed by its attachment to the piperazine ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The piperazine ring is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the piperazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiazole and piperazine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(2-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring and exhibit similar biological activities.
Piperazine Derivatives: Compounds with piperazine rings are widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(2-methoxyphenyl)piperazine is unique due to the specific combination of the thiazole and piperazine rings, which can result in distinct biological activities and pharmacological properties compared to other similar compounds .
Properties
Molecular Formula |
C17H23N3OS |
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Molecular Weight |
317.5 g/mol |
IUPAC Name |
5-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C17H23N3OS/c1-13-17(22-14(2)18-13)12-19-8-10-20(11-9-19)15-6-4-5-7-16(15)21-3/h4-7H,8-12H2,1-3H3 |
InChI Key |
FDPDRELFIWZRSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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